Cas no 149169-88-0 (4-(1H-imidazol-5-yl)benzaldehyde)

4-(1H-imidazol-5-yl)benzaldehyde is a versatile heterocyclic aldehyde compound featuring a benzaldehyde core substituted with a 1H-imidazol-5-yl group at the para position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The presence of both aldehyde and imidazole functionalities allows for selective modifications, enabling applications in cross-coupling reactions, Schiff base formation, and metal-organic framework (MOF) development. Its well-defined aromatic and heterocyclic components contribute to stability and predictable reactivity, facilitating its use in medicinal chemistry and materials science. The compound is typically handled under controlled conditions due to its sensitivity to air and moisture.
4-(1H-imidazol-5-yl)benzaldehyde structure
149169-88-0 structure
Product Name:4-(1H-imidazol-5-yl)benzaldehyde
CAS No:149169-88-0
MF:C10H8N2O
MW:172.18332195282
CID:100301
PubChem ID:18548597
Update Time:2025-05-21

4-(1H-imidazol-5-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,4-(1H-imidazol-5-yl)-
    • 4-(1H-Imidazol-4-yl)benzaldehyde
    • 4-(1H-Imidazol-5-yl)benzaldehyde
    • 4-imidazol-4-ylbenzaldehyde
    • Benzaldehyde,4-(1H-imidazol-5-yl)
    • 4-(2-Methyl-1H-imidazol-5-yl)benzaldehyde
    • 4-(1-Methyl-1H-imidazol-5-yl)benzaldehyde
    • 149169-88-0
    • DTXSID50595012
    • SCHEMBL6198453
    • 4-(1H-imidazol-4-yl)-benzaldehyde
    • SCHEMBL15652252
    • PXECRQWEELXIAG-UHFFFAOYSA-N
    • EN300-745594
    • J-400366
    • Benzaldehyde, 4-(1H-imidazol-4-yl)-
    • 4-(1H-imidazol-5-yl)benzaldehyde
    • MDL: MFCD08056284
    • Inchi: 1S/C10H8N2O/c13-6-8-1-3-9(4-2-8)10-5-11-7-12-10/h1-7H,(H,11,12)
    • InChI Key: PXECRQWEELXIAG-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(=CC=1)C1=CN=CN1

Computed Properties

  • Exact Mass: 172.06400
  • Monoisotopic Mass: 172.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.8A^2
  • XLogP3: 1.2

Experimental Properties

  • PSA: 45.75000
  • LogP: 1.88920

4-(1H-imidazol-5-yl)benzaldehyde Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-(1H-imidazol-5-yl)benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:149169-88-0)4-(1H-imidazol-5-yl)benzaldehyde
Order Number:A1063871
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:28
Price ($):945.0
Email:sales@amadischem.com

Additional information on 4-(1H-imidazol-5-yl)benzaldehyde

4-(1H-Imidazol-5-yl)Benzaldehyde: A Comprehensive Overview

4-(1H-Imidazol-5-yl)benzaldehyde, also known by its CAS number 149169-88-0, is a fascinating compound with a unique structure and diverse applications. This compound is a derivative of benzaldehyde, featuring an imidazole ring attached at the 5-position. The imidazole moiety, a five-membered heterocyclic ring containing two nitrogen atoms, contributes significantly to the compound's chemical properties and reactivity. Recent studies have highlighted its potential in various fields, including drug discovery, material science, and sensor technology.

The synthesis of 4-(1H-imidazol-5-yl)benzaldehyde involves a multi-step process that typically begins with the preparation of the imidazole ring. Researchers have explored various methods, including the traditional condensation reaction between ammonia and acetaldehyde, followed by subsequent modifications to introduce the benzaldehyde group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These developments have made the compound more accessible for large-scale applications.

The chemical properties of 4-(1H-imidazol-5-yl)benzaldehyde are largely influenced by its electronic structure. The conjugation between the aromatic benzene ring and the imidazole moiety results in enhanced stability and reactivity. This compound exhibits strong UV absorption properties, making it an ideal candidate for use in photovoltaic materials. Recent studies have demonstrated its ability to act as a photosensitizer in dye-sensitized solar cells (DSSCs), significantly improving their efficiency. The compound's ability to absorb light across a broad spectrum makes it particularly useful in this context.

In the field of drug discovery, 4-(1H-imidazol-5-yl)benzaldehyde has shown promise as a lead compound for developing new therapeutic agents. Its structural flexibility allows for easy modification, enabling researchers to explore its potential as an anti-inflammatory or anticancer agent. A recent study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as a novel anti-inflammatory drug.

Beyond its chemical applications, 4-(1H-imidazol-5-yl)benzaldehyde has also found use in material science. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). Researchers have reported that incorporating this compound into OLED structures can enhance device performance by improving charge transport properties and emission efficiency.

The environmental impact of 4-(1H-imidazol-5-yl)benzaldehyde is another area of growing interest. While it is not classified as a hazardous chemical under current regulations, its potential environmental fate and toxicity need further investigation. Recent studies have focused on assessing its biodegradability and ecotoxicity to ensure sustainable use in industrial applications.

In conclusion, 4-(1H-imidazol-5-yl)benzaldehyde is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and properties make it an attractive candidate for further research and development. As scientific advancements continue to uncover new uses for this compound, it holds great promise for contributing to innovative solutions in medicine, materials science, and beyond.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:149169-88-0)4-(1H-imidazol-5-yl)benzaldehyde
A1063871
Purity:99%
Quantity:5g
Price ($):945.0
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